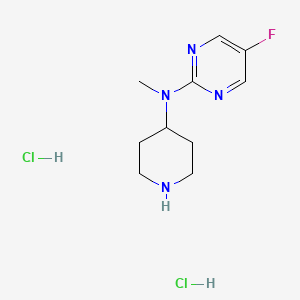
5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine followed by hydrochloric acid treatment.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine to form an intermediate, which is then treated with hydrochloric acid to form the final product.Applications De Recherche Scientifique
Key Intermediate in Synthesis
"5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" serves as a crucial intermediate in the synthesis of potent inhibitors targeting specific enzymes and receptors. For instance, it has been utilized in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing its significance in developing therapeutic agents (Zhang et al., 2009). Additionally, the compound has facilitated the development of novel derivatives targeting 5-HT1A receptors, indicating its application in creating more effective and orally active agonists with potential antidepressant properties (Vacher et al., 1999).
Facilitating Molecular and Pharmacological Studies
Research on "this compound" extends beyond synthesis, contributing to a deeper understanding of molecular dynamics and pharmacological mechanisms. Studies involving molecular dynamic simulation and quantum chemical calculations have explored the adsorption and corrosion inhibition properties of related piperidine derivatives, shedding light on the interactions at the molecular level and their potential applications in material science (Kaya et al., 2016).
Contribution to Drug Development Processes
The compound's role is critical in the drug development process, where it has been used to develop processes for large-scale, chromatography-free preparation of pharmaceutical candidates. This includes facilitating 5-HT neurotransmission as part of antidepressant drug candidates, illustrating its value in streamlining the production and development of new drugs (Anderson et al., 1997).
Enabling the Discovery of New Antimicrobial Agents
Its utility has also been extended to the discovery of new antimicrobial agents, where derivatives synthesized using "this compound" have shown promising activity against Mycobacterium tuberculosis, suggesting its potential in combating tuberculosis and other microbial diseases (Kumar et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKMIRDYPROZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=C(C=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

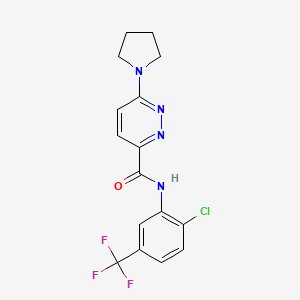
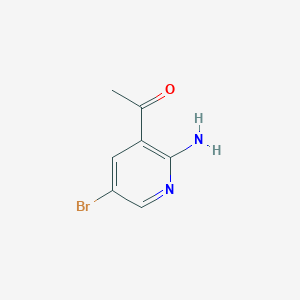

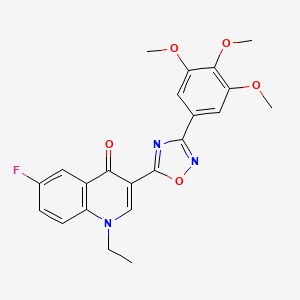

![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)
![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)
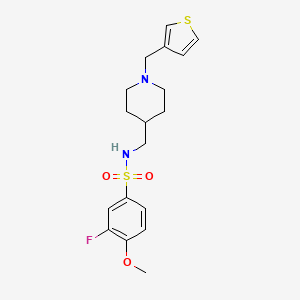
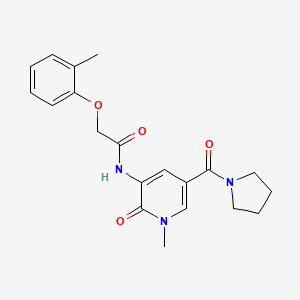
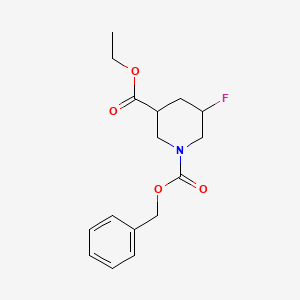
![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)